
PBOX 6
Descripción general
Descripción
PBOX 6 es un compuesto de pirrolo-1,5-benzoxazepina conocido por sus propiedades anticancerígenas y antitumorales. Ha mostrado un potencial significativo en la inhibición del crecimiento de células de cáncer de mama in vitro e inducción selectiva de apoptosis en células leucémicas .
Métodos De Preparación
PBOX 6 se sintetiza a través de una serie de reacciones químicas que involucran a la pirrolo-1,5-benzoxazepina como estructura central. La ruta sintética típicamente involucra la formación del anillo de pirrolo-1,5-benzoxazepina seguida de funcionalización para introducir los sustituyentes deseados. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para lograr rendimientos óptimos .
Análisis De Reacciones Químicas
PBOX 6 experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales en el compuesto.
Sustitución: this compound puede sufrir reacciones de sustitución donde los sustituyentes específicos de la molécula son reemplazados por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos y electrófilos. .
Aplicaciones Científicas De Investigación
In Vitro Studies
Numerous studies have evaluated the cytotoxic effects of PBOX 6 on different cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 2.3 | Induces apoptosis via caspase activation |
MDA-MB-231 | 1.0 | Effective against hormone-independent cancers |
HL-60 | 10 | Induces DNA fragmentation and apoptosis |
K562 | 10 | Causes nucleocytoplasmic redistribution |
This compound demonstrated significant cytotoxicity across these cell lines, with IC50 values ranging from 1.0 to 10 µM, indicating its efficacy as an anti-cancer agent regardless of estrogen receptor status .
In Vivo Studies
In preclinical models, this compound has shown promising results:
- Breast Cancer Models : In vivo studies using mouse mammary carcinoma models revealed that intratumoral administration of this compound significantly inhibited tumor growth (p=0.04) at a dosage of 7.5 mg/kg .
- Minimal Toxicity : Importantly, this compound exhibits minimal toxicity towards normal cells, including blood and bone marrow cells, which is a critical factor for its potential therapeutic application .
Case Studies and Clinical Implications
Several case studies highlight the potential clinical applications of this compound:
- Breast Cancer Treatment : A study demonstrated that this compound effectively reduced the viability of both estrogen receptor-positive and negative breast cancer cell lines. This broad efficacy suggests its potential use in treating various breast cancer subtypes .
- Leukemia : In HL-60 cells, this compound induced apoptosis in a dose-dependent manner, highlighting its potential as a treatment option for leukemia patients resistant to conventional therapies .
- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics may enhance therapeutic efficacy and overcome drug resistance seen in many cancers .
Mecanismo De Acción
PBOX 6 ejerce sus efectos principalmente a través de la activación de la vía de señalización de la cinasa terminal N de c-Jun. Esta activación conduce a la fosforilación e inactivación de las proteínas antiapoptóticas Bcl-2 y Bcl-XL, lo que resulta en la inducción de apoptosis en las células cancerosas. Además, this compound actúa como un agente despolimerizante de microtúbulos, interrumpiendo la red de microtúbulos y promoviendo aún más la muerte celular .
Comparación Con Compuestos Similares
PBOX 6 es parte de una clase de compuestos de pirrolo-1,5-benzoxazepina, que incluyen otros miembros como PBOX 15. Estos compuestos comparten características estructurales y mecanismos de acción similares, pero pueden diferir en su potencia y selectividad contra varias líneas celulares de cáncer. This compound es único en su capacidad para inducir apoptosis en células cancerosas resistentes a la quimioterapia convencional, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Si tienes más preguntas o necesitas más detalles, ¡no dudes en preguntar!
Actividad Biológica
PBOX-6, a member of the pyrrolo-1,5-benzoxazepine class of compounds, has garnered attention for its significant biological activity, particularly in the context of cancer treatment. This article delves into the mechanisms of action, efficacy in various cancer models, and relevant case studies that highlight its potential as a therapeutic agent.
PBOX-6 exhibits its biological activity primarily through the induction of apoptosis and cell cycle arrest in cancer cells. It is classified among the pro-apoptotic PBOX compounds, which also include PBOX-15 and PBOX-16. These compounds have been shown to induce a G2/M phase arrest in the cell cycle, leading to increased apoptosis rates in various cancer cell lines.
Key Mechanisms:
- Induction of Apoptosis: PBOX-6 triggers apoptotic pathways in cancer cells, particularly those resistant to traditional therapies like imatinib.
- Cell Cycle Arrest: It specifically induces G2/M arrest, which is confirmed by an increase in cyclin B1 levels and activation of cyclin-dependent kinase 1 (CDK1) complexes .
- Microtubule Disruption: PBOX-6 destabilizes microtubules, which is critical for proper mitotic progression and contributes to its anti-cancer effects .
Efficacy in Cancer Models
PBOX-6 has been evaluated in several preclinical studies, demonstrating potent anti-tumor activity across different cancer types.
In Vitro Studies
In vitro studies have shown that PBOX-6 effectively reduces cell viability in various cancer cell lines, including those with mutations that confer resistance to conventional treatments. For instance:
- Chronic Myeloid Leukemia (CML): PBOX-6 was effective against primary CML samples resistant to imatinib and showed reduced tumor load in mouse models harboring the T315I Bcr-Abl mutation .
In Vivo Studies
In vivo experiments further corroborate the efficacy of PBOX-6:
- A study involving BALB/c-nu/nu mice inoculated with Baf/3 cells demonstrated that treatment with PBOX-6 resulted in significant tumor size reduction after repeated administration . The treatment regimen involved daily intratumoral injections starting from when tumors reached approximately 4 mm in diameter.
Case Studies
Case Study 1: Efficacy Against Imatinib-resistant Mutants
A notable case study focused on the impact of PBOX-6 on CML cells with imatinib-resistant mutations (E225K, H396P, T315I). The findings indicated that PBOX-6 not only induced apoptosis but also significantly reduced cell viability in these resistant lines. Flow cytometry revealed a sustained G2/M arrest following treatment .
Case Study 2: Morphological Changes Induced by PBOX-6
Research involving MCF-7 breast cancer cells treated with PBOX-6 highlighted distinct morphological changes consistent with prometaphase arrest. This was evidenced by alterations in microtubule organization and increased apoptotic features observed under microscopy .
Data Summary
The following table summarizes key findings related to the biological activity of PBOX-6:
Propiedades
IUPAC Name |
(6-naphthalen-1-ylpyrrolo[2,1-d][1,5]benzoxazepin-7-yl) N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-26(2)25(28)30-24-21-14-8-16-27(21)20-13-5-6-15-22(20)29-23(24)19-12-7-10-17-9-3-4-11-18(17)19/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIZAFVNIXAZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290814-68-5 | |
Record name | PBOX-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290814685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PBOX-6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN93MQ497D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.